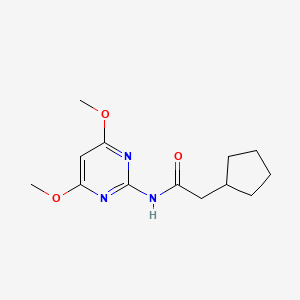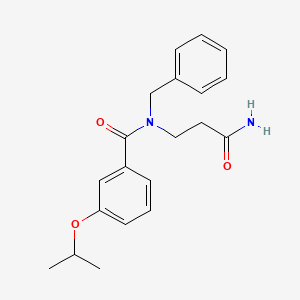![molecular formula C15H18ClNO3 B13369839 Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate typically involves the reaction of 4-chlorophenylacetic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-chlorophenylacetic acid is reacted with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 1-[(4-chlorophenyl)acetyl]piperidine.
Esterification: The intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 1-[(4-bromophenyl)acetyl]-3-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical and biological properties.
Methyl 1-[(4-fluorophenyl)acetyl]-3-piperidinecarboxylate: Contains a fluorine atom, which can affect its reactivity and interactions with biological targets.
Methyl 1-[(4-methylphenyl)acetyl]-3-piperidinecarboxylate: The presence of a methyl group can influence its chemical stability and biological activity.
特性
分子式 |
C15H18ClNO3 |
|---|---|
分子量 |
295.76 g/mol |
IUPAC名 |
methyl 1-[2-(4-chlorophenyl)acetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-20-15(19)12-3-2-8-17(10-12)14(18)9-11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3 |
InChIキー |
KKQLDIJHUKUCDI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B13369757.png)
![6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369760.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369761.png)
![N-[1,1'-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13369767.png)
![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)

![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)

![7-(2-phenylethyl)-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369827.png)
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)


